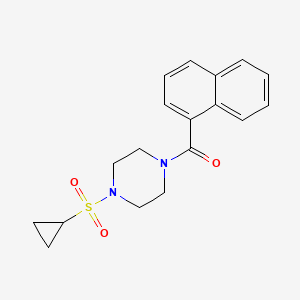

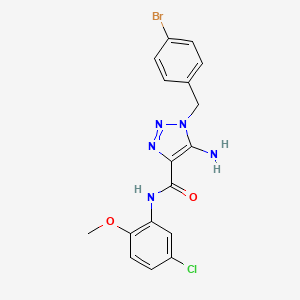

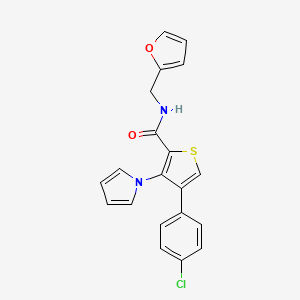

![molecular formula C14H16N2O4S B2991724 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide CAS No. 1041600-42-3](/img/structure/B2991724.png)

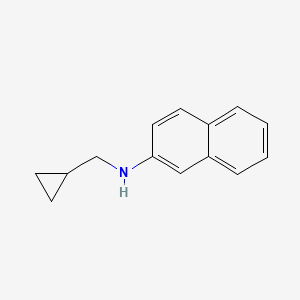

4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide” is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 . It has been studied as a potent and selective inhibitor of 12-lipoxygenase .

Synthesis Analysis

The synthesis of this compound involves the identification and medicinal chemistry optimization of a 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide-based scaffold . The top compounds, exemplified by 35 and 36, display nanomolar potency against 12-LOX, excellent selectivity over related lipoxygenases and cyclooxygenases, and possess favorable ADME properties .Molecular Structure Analysis

The molecular structure of this compound is based on a 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide scaffold . Further details about the molecular structure are not available from the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C14H16N2O4S and a molecular weight of 308.35 . Further details about the physical and chemical properties are not available from the search results.Scientific Research Applications

Inhibition of 12-Lipoxygenase

4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide: derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX) . This enzyme is involved in the oxidation of polyunsaturated fatty acids, leading to bioactive metabolites that play roles in physiological responses such as inflammation and cell proliferation. The inhibition of 12-LOX is significant for its role in skin diseases, diabetes, thrombosis, and cancer .

Medicinal Chemistry Optimization

The compound has undergone medicinal chemistry optimization to enhance its potency against 12-LOX. This optimization process has led to compounds with nanomolar potency and excellent selectivity over related enzymes . Such compounds are valuable for developing treatments for diseases mediated by 12-LOX.

Platelet Aggregation Inhibition

These compounds also exhibit the ability to inhibit platelet aggregation and calcium mobilization in human platelets induced by PAR-4 . This property is crucial for preventing thrombosis and managing hemostasis during surgical procedures.

Reduction of 12-HETE in Beta Cells

The derivatives of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide have been shown to reduce 12-HETE levels in mouse and human beta cells . This reduction is beneficial for diabetes management, as elevated levels of 12-HETE are associated with insulin resistance.

Coordination Polymers in Material Science

The compound has been used to synthesize novel multitopic ligands that bind to copper (II) centers, forming 1-D coordination polymers . These polymers have potential applications in material science, particularly in the development of new materials with unique electrical or magnetic properties.

Peptide Synthesis Improvement

A related compound, 2-hydroxy-4-methoxybenzyl, which shares a similar backbone structure, has been utilized to improve the synthesis of long and challenging peptides and proteins . This application is vital for the pharmaceutical industry, where peptide-based drugs are increasingly common.

Mechanism of Action

Target of Action

The primary target of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide is the enzyme known as Platelet-type 12-(S)-LOX (12-LOX) . This enzyme is part of the human lipoxygenases (LOXs) family, which are iron-containing enzymes involved in catalyzing the oxidation of polyunsaturated fatty acids .

Mode of Action

The compound interacts with 12-LOX by inhibiting its activity . This results in a decrease in the production of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites .

Biochemical Pathways

The inhibition of 12-LOX affects the biochemical pathway that leads to the production of HETE metabolites . These eicosanoid signaling molecules are involved in a number of physiological responses such as platelet aggregation, inflammation, and cell proliferation .

Pharmacokinetics

The compound possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted without causing any harmful effects .

Result of Action

The inhibition of 12-LOX by the compound leads to a reduction in the production of HETE metabolites . This results in the inhibition of PAR-4 induced aggregation and calcium mobilization in human platelets, and a reduction in 12-HETE in mouse/human beta cells .

Safety and Hazards

Future Directions

The future directions of research on this compound could involve further optimization of the 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide scaffold to develop more potent and selective inhibitors of 12-lipoxygenase. This could have potential applications in treating diseases where 12-lipoxygenase plays a significant role .

properties

IUPAC Name |

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-20-13-4-2-3-10(14(13)17)9-16-11-5-7-12(8-6-11)21(15,18)19/h2-8,16-17H,9H2,1H3,(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXIXCFUIHMVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2991647.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)

![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)

![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2991658.png)